molecular formula C17H27N3O4S B4419160 4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide

4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide

Cat. No. B4419160
M. Wt: 369.5 g/mol
InChI Key: ZDTMIDHZLDTUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide, also known as E-4018, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of inflammatory mediators, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, leading to tumor suppression. This compound has also been shown to inhibit the activity of inflammatory mediators, leading to its anti-inflammatory effects. The compound has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity level. This compound has also been shown to have low toxicity and is well-tolerated in animal studies, making it a safe compound to use in lab experiments. However, this compound has some limitations for lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in human studies are not yet known.

Future Directions

There are several future directions for the study of 4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide. One potential direction is to further investigate the compound's mechanism of action and its effects on cancer cells and inflammatory mediators. Another potential direction is to study the safety and efficacy of this compound in human clinical trials. Additionally, researchers may explore the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases.

Scientific Research Applications

4-ethoxy-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in the treatment of cancer, inflammation, and other diseases. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. The compound has also shown anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-ethoxy-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-19-10-12-20(13-11-19)17(21)14-18(3)25(22,23)16-8-6-15(7-9-16)24-5-2/h6-9H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTMIDHZLDTUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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